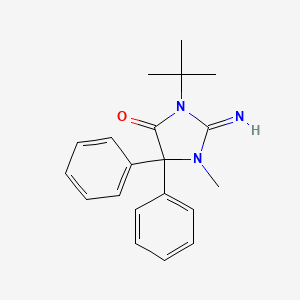
3-Tert-butyl-2-imino-1-methyl-5,5-diphenylimidazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Tert-butyl-2-imino-1-methyl-5,5-diphenylimidazolidin-4-one is a chemical compound known for its unique structure and properties. It belongs to the class of imidazolidinones, which are cyclic ureas. This compound is characterized by the presence of a tert-butyl group, an imino group, and two phenyl groups attached to the imidazolidinone ring. Its molecular formula is C21H25N3O.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butyl-2-imino-1-methyl-5,5-diphenylimidazolidin-4-one typically involves the reaction of tert-butyl isocyanide with a suitable imine precursor under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
3-Tert-butyl-2-imino-1-methyl-5,5-diphenylimidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the imino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether under reflux conditions.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted imidazolidinones with various functional groups.
Applications De Recherche Scientifique
3-Tert-butyl-2-imino-1-methyl-5,5-diphenylimidazolidin-4-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of 3-Tert-butyl-2-imino-1-methyl-5,5-diphenylimidazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with these targets, leading to inhibition or modulation of their activity. The presence of the tert-butyl and phenyl groups enhances its binding affinity and specificity towards the targets. The imino group plays a crucial role in the formation of hydrogen bonds and other non-covalent interactions, contributing to the overall mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(1,1-Dimethylethyl)-2-imino-1-methyl-5,5-diphenyl-4-imidazolidinone
- 1-tert-Butyl-5,5-dimethyl-2,3-diphenylimidazolidin-4-one
Uniqueness
3-Tert-butyl-2-imino-1-methyl-5,5-diphenylimidazolidin-4-one stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butyl group enhances its steric hindrance, making it more resistant to certain chemical reactions. Additionally, the imino group provides a versatile site for further functionalization, allowing for the synthesis of a wide range of derivatives with tailored properties.
Propriétés
Numéro CAS |
54508-07-5 |
|---|---|
Formule moléculaire |
C20H23N3O |
Poids moléculaire |
321.4 g/mol |
Nom IUPAC |
3-tert-butyl-2-imino-1-methyl-5,5-diphenylimidazolidin-4-one |
InChI |
InChI=1S/C20H23N3O/c1-19(2,3)23-17(24)20(22(4)18(23)21,15-11-7-5-8-12-15)16-13-9-6-10-14-16/h5-14,21H,1-4H3 |
Clé InChI |
HUHBVXNTEQYXPS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)N1C(=O)C(N(C1=N)C)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



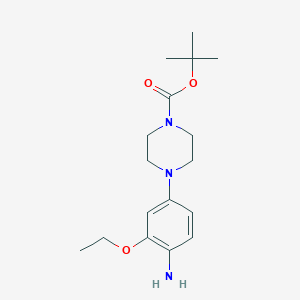
![2-Amino-1-(2-(chloromethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13948543.png)

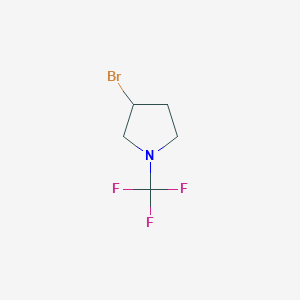
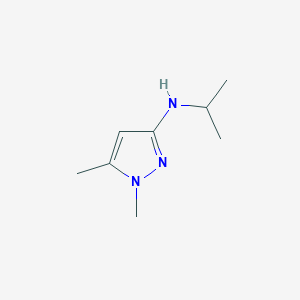
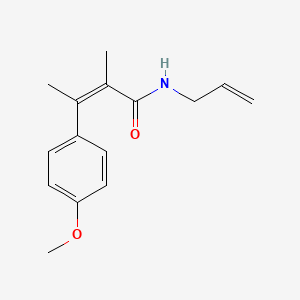

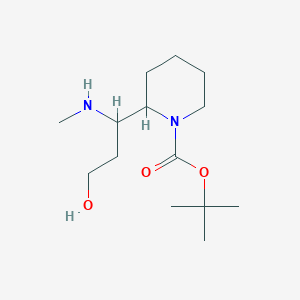

![2-Amino-1-(8-(bromomethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B13948580.png)
![6-(2-Chloroacetyl)-1,6-diazaspiro[3.4]octan-2-one](/img/structure/B13948587.png)


